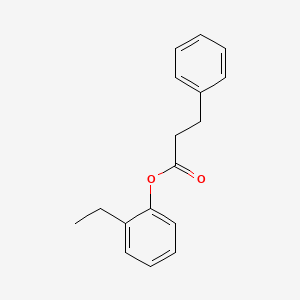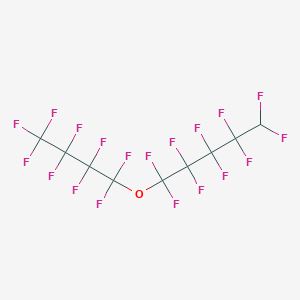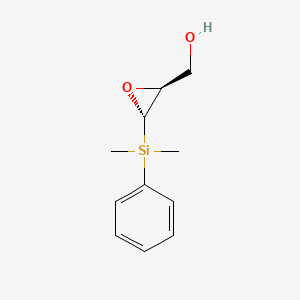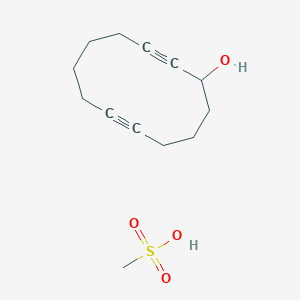
2-Ethylphenyl 3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylphenyl 3-phenylpropanoate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a 3-phenylpropanoate moiety. This compound is known for its pleasant, floral aroma and is used in various applications, including as a flavoring agent and in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethylphenyl 3-phenylpropanoate can be synthesized through the esterification of 2-ethylphenol with 3-phenylpropanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the hydrogenation of ethyl cinnamate in the presence of a nickel catalyst in an alcohol solution . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylphenyl 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: 2-Ethylphenol and 3-phenylpropanoic acid.
Reduction: 2-Ethylphenol and 3-phenylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylphenyl 3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Employed as a flavoring agent in the food industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-ethylphenyl 3-phenylpropanoate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to interact with fungal cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-phenylpropanoate: Similar in structure but lacks the ethyl group on the phenyl ring.
Ethyl cinnamate: Contains a cinnamate moiety instead of the 3-phenylpropanoate group.
Ethyl benzoate: Features a benzoate group instead of the 3-phenylpropanoate group.
Uniqueness
2-Ethylphenyl 3-phenylpropanoate is unique due to the presence of both an ethyl group on the phenyl ring and a 3-phenylpropanoate moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and as a flavoring agent .
Propriétés
Numéro CAS |
143647-24-9 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
(2-ethylphenyl) 3-phenylpropanoate |
InChI |
InChI=1S/C17H18O2/c1-2-15-10-6-7-11-16(15)19-17(18)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Clé InChI |
AVVDDKMIIQTNBO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1OC(=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)



![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)

![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)



![4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione](/img/structure/B12560673.png)

![Trimethyl[3-(pentylsulfanyl)propyl]stannane](/img/structure/B12560681.png)
